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Compound of Interest

Compound Name: 2-Chloro-3,5-dinitrobenzoic acid

Cat. No.: B167290

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chloro-3,5-dinitrobenzoic acid (CAS No: 2497-91-8), a key intermediate in the synthesis of
pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists,
and professionals in drug development, offering detailed information on its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from *H NMR, 13C NMR, FT-
IR, and Mass Spectrometry analyses of 2-Chloro-3,5-dinitrobenzoic acid.

Nuclear Magnetic Resonance (NMR) Data

IH NMR Chemical Shift (8) ppm Multiplicity
Aromatic H Data not available
Carboxylic Acid H Data not available
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13C NMR Chemical Shift (6) ppm
C=0 (Carboxylic Acid) Data not available
C-Cl Data not available
C-NO2 Data not available
Aromatic C-H Data not available
Aromatic C (quaternary) Data not available

Note: Specific chemical shift and coupling constant data for 2-Chloro-3,5-dinitrobenzoic acid
are not readily available in the public domain. The provided table structure is based on
expected signals.

Infrared (IR) Spectroscopy Data

Wavenumber (cm—2) Vibrational Mode Assignment
Data not available O-H stretch (Carboxylic Acid)
Data not available C=0 stretch (Carboxylic Acid)
Data not available C-NO2 asymmetric stretch

Data not available C-NO2 symmetric stretch

Data not available C-Cl stretch

Data not available Aromatic C-H stretch

Data not available Aromatic C=C stretch

Note: A detailed peak list with assignments for the FT-IR spectrum of 2-Chloro-3,5-
dinitrobenzoic acid is not publicly available. The table indicates the expected characteristic
absorption bands.

Mass Spectrometry (MS) Data
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miz Relative Intensity (%) Proposed Fragment
246 Data not available [M]*

154 Data not available Data not available

74 Data not available Data not available

Note: The fragmentation pattern is based on the top three peaks reported by the NIST Mass
Spectrometry Data Center.[2] A detailed analysis of all fragments and their relative intensities is
not available.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for the NMR analysis of benzoic acid derivatives is as follows:
e Sample Preparation:

o For *H NMR, dissolve 5-25 mg of 2-Chloro-3,5-dinitrobenzoic acid in approximately 0.6-
0.7 mL of a suitable deuterated solvent (e.g., CDCIls or DMSO-ds).

o For 3C NMR, a higher concentration of 50-100 mg is recommended.
o Add a small amount of tetramethylsilane (TMS) as an internal standard (O ppm).
e Instrumentation:

o The H NMR data referenced for this compound was acquired on a Varian CFT-20

instrument.[2]
o Data Acquisition:

o Acquire the spectrum using appropriate pulse sequences.
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o Optimize spectral width, acquisition time, and relaxation delay for the specific nucleus
being observed.

» Data Processing:

o

Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.

[e]

Phase the spectrum and perform baseline correction.

o

Integrate the signals in the *H NMR spectrum to determine the relative proton ratios.

[¢]

Reference the chemical shifts to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-Chloro-3,5-dinitrobenzoic acid was obtained using the KBr wafer
technique.[2] A standard protocol for this method is:

o Sample Preparation (KBr Pellet):
o Thoroughly grind 1-2 mg of the solid sample in an agate mortar.
o Add 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.

o Rapidly triturate the mixture to ensure a homogenous dispersion and prevent moisture
absorption.

o Pellet Formation:
o Transfer the mixture to a pellet-forming die.

o Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent
pellet.

o Data Acquisition:
o Place the KBr pellet in the sample holder of the FT-IR spectrometer.

o Record the spectrum over the desired wavenumber range (e.g., 4000-400 cm™12).
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o Acquire a background spectrum of a blank KBr pellet to subtract from the sample
spectrum.

Mass Spectrometry (MS)

The mass spectrum data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS)
with Electron lonization (EI).[2] A general protocol for this analysis is:

Sample Introduction:

o Introduce a solution of 2-Chloro-3,5-dinitrobenzoic acid into the gas chromatograph.
The GC will separate the compound from any impurities before it enters the mass
spectrometer.

lonization:

o The separated compound is subjected to electron ionization in the mass spectrometer's
ion source. High-energy electrons bombard the molecules, leading to the formation of a
molecular ion ([M]*) and various fragment ions.

Mass Analysis:

o The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a
mass analyzer.

Detection:

o A detector records the abundance of each ion at a specific m/z value, generating a mass
spectrum. The NIST Mass Spectrometry Data Center provides reference spectra for this
compound.[2]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-
Chloro-3,5-dinitrobenzoic acid.
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Sample Preparation Spectroscopic Analysis Data Output
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Click to download full resolution via product page
Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for understanding the spectroscopic properties of
2-Chloro-3,5-dinitrobenzoic acid. Further research may be required to obtain more detailed
guantitative spectral data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloro-3,5-dinitrobenzoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b167290#spectroscopic-data-nmr-ir-ms-of-2-chloro-3-
5-dinitrobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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